mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid
mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid
An In-depth Technical Guide to the Mechanism of Action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid
Executive Summary
2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid belongs to a class of halogenated benzoxazoles that have demonstrated significant potential as dual-acting therapeutic agents. This guide synthesizes the available scientific evidence to propose a primary mechanism of action centered on the simultaneous inhibition of two critical enzymes: Cyclooxygenase-2 (COX-2) and Aldo-Keto Reductase 1C3 (AKR1C3). By targeting both a key mediator of inflammation and a driver of cancer cell proliferation and drug resistance, this compound presents a compelling profile for applications in oncology and inflammatory diseases. This document provides a detailed exploration of the molecular targets, the implicated signaling pathways, and the experimental methodologies required to validate this mechanism of action.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to diverse biological targets. The specific substitution pattern around the benzoxazole core is critical in defining its pharmacological profile. The addition of a halogenated phenyl ring at the 2-position, such as the 3-fluorophenyl group, significantly modulates the electronic and steric properties of the molecule, enhancing its binding affinity and selectivity for specific enzyme active sites.[3][4]
Proposed Dual Mechanism of Action
Based on studies of 2-(halophenyl)benzoxazole-5-carboxylic acids, the primary mechanism of action for the 3-fluoro analog is the inhibition of COX-2 and AKR1C3.[3][4] This dual-inhibition profile is a strategic advantage, as both enzymes are implicated in the pathophysiology of cancer and chronic inflammation.
Target 1: Cyclooxygenase-2 (COX-2)
Biological Role: COX-2 is an inducible enzyme that is typically absent in most tissues but is rapidly upregulated in response to inflammatory stimuli, cytokines, and growth factors. Its primary function is to catalyze the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, pain, and fever. In the context of cancer, chronic overexpression of COX-2 and elevated PGE2 levels promote cell proliferation, angiogenesis, and inhibit apoptosis.[3]
Inhibitory Action: 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid is proposed to act as a selective inhibitor of COX-2. Molecular docking studies on the closely related chloro-analog suggest that the compound binds within the active site of the COX-2 enzyme, preventing arachidonic acid from accessing the catalytic residues.[3][4] This blockade leads to a reduction in PGE2 synthesis, thereby exerting anti-inflammatory effects.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by the benzoxazole derivative.
Target 2: Aldo-Keto Reductase 1C3 (AKR1C3)
Biological Role: AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a multifunctional enzyme. It plays a crucial role in the biosynthesis of active androgens and estrogens and is also involved in the metabolism of prostaglandins. AKR1C3 is overexpressed in a variety of cancers, including prostate, breast, and lung cancer. Its elevated activity contributes to cancer progression by increasing the levels of proliferative hormones and by metabolizing chemotherapeutic drugs, leading to treatment resistance.[3][4]
Inhibitory Action: The 2-(halophenyl)benzoxazole-5-carboxylic acid series has been identified as a potential inhibitor of AKR1C3. By blocking the activity of this enzyme, the compound can exert cytotoxic effects on cancer cells. This action is twofold: it reduces the production of growth-promoting steroid hormones within the tumor microenvironment and it may re-sensitize cancer cells to other chemotherapeutic agents. The selectivity index of a related chloro-analog was found to be high, suggesting a favorable therapeutic window.[3]
Signaling Pathway: AKR1C3 in Steroidogenesis and Cytotoxicity
Caption: Inhibition of AKR1C3-mediated steroid synthesis by the benzoxazole derivative.
Quantitative Efficacy Data
While specific IC₅₀ values for 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid are not detailed in the available literature abstracts, data for closely related analogs from the same chemical series provide a strong benchmark for its expected potency.[3][4]
| Compound | Target | Cell Line | IC₅₀ | Reference Compound | IC₅₀ (Reference) |
| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | COX-2 | (Enzyme Assay) | 0.103 mM | Ibuprofen | 0.101 mM |
| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | (Cytotoxicity) | 22Rv1 (Prostate) | 1.54 µM | Doxorubicin | 2.32 µM |
Table 1: Efficacy of representative 2-(halophenyl)benzoxazole-5-carboxylic acids. Data extracted from Thakral et al., 2022.[3][4]
The data indicate that compounds from this class exhibit anti-inflammatory activity comparable to the standard drug ibuprofen and potent cytotoxic activity superior to doxorubicin in a prostate cancer cell line.[3]
Experimental Validation Protocols
To rigorously confirm the proposed dual-inhibitory mechanism of action, a series of biochemical and cell-based assays are required.
Protocol 1: In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect and potency (IC₅₀) of the compound on purified COX-2 and AKR1C3 enzymes.
Workflow Diagram: Enzyme Inhibition Assay
Caption: General workflow for determining in vitro enzyme inhibition (IC₅₀).
Methodology: COX-2 Inhibition Assay
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Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorescent probe.
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Preparation: Prepare a series of dilutions of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid in DMSO.
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Assay: In a 96-well plate, add the COX-2 enzyme to an assay buffer.
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Incubation: Add the diluted compound to the wells and incubate for 15 minutes at room temperature to allow for binding.
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Reaction Initiation: Add arachidonic acid to start the reaction.
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Detection: Measure the rate of product formation using a plate reader at the appropriate wavelength.
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Analysis: Calculate the percent inhibition for each concentration relative to a vehicle (DMSO) control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Methodology: AKR1C3 Inhibition Assay
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Reagents: Human recombinant AKR1C3 enzyme, NADPH (cofactor), a suitable substrate (e.g., 9,10-phenanthrenequinone).
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Procedure: The assay follows a similar principle, monitoring the decrease in NADPH fluorescence as it is consumed during the reaction. The reduction in the rate of NADPH consumption in the presence of the inhibitor is used to calculate the IC₅₀.
Protocol 2: Cellular Mechanism of Action Assays
Objective: To confirm target engagement and downstream functional effects in a cellular context.
Methodology: Prostaglandin E2 (PGE2) Quantification
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Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages or A549 lung cancer cells) that expresses COX-2 upon stimulation.
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Stimulation: Treat the cells with an inflammatory stimulus like lipopolysaccharide (LPS) to induce COX-2 expression.
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Treatment: Concurrently treat the cells with various concentrations of the test compound.
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Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
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Analysis: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
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Interpretation: A dose-dependent decrease in PGE2 levels would confirm functional inhibition of COX-2 in a cellular system.
Methodology: Cellular Proliferation/Cytotoxicity Assay
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Cell Culture: Plate cancer cells known to overexpress AKR1C3 (e.g., 22Rv1 prostate cancer cells).
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Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
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Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
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Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) to quantify the compound's cytotoxic potency.
Conclusion and Future Directions
2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid is a promising therapeutic candidate with a proposed dual mechanism of action involving the inhibition of COX-2 and AKR1C3. This multifaceted approach, simultaneously targeting pathways of inflammation and cancer cell survival, suggests potential utility in complex diseases where both processes are intertwined. The available data on structurally related analogs provide a strong foundation for this hypothesis.
Future research should focus on obtaining definitive IC₅₀ values for the 3-fluoro analog against both purified enzymes and a panel of relevant cancer cell lines. Further studies should also explore its pharmacokinetic properties and in vivo efficacy in animal models of inflammation and cancer to fully elucidate its therapeutic potential.
References
- Vertex AI Search result citing a study on piperidinyl-based benzoxazole derivatives as dual VEGFR-2 and c-Met inhibitors. (Note: While not the direct mechanism, it establishes the anti-cancer potential of the benzoxazole scaffold).
- Vertex AI Search result discussing benzoxazole derivatives as potential Acetylcholinesterase (AChE) inhibitors. (Note: Shows the diverse biological activities of the scaffold).
- Vertex AI Search result on fluorinated benzothiazole derivatives as NQO2 inhibitors. (Note: Provides context for halogenated heterocyclic compounds as enzyme inhibitors).
- Vertex AI Search result mentioning various biological activities of fluorinated benzoxazole deriv
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Thakral, S., Kumar, D., Thakral, S., Singh, V., Nagesh, A. M., Verma, S., & Pandey, D. (2022). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Chemistry & Biodiversity, 19(10), e202200489. [Link]
- Vertex AI Search result on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids as anti-breast cancer agents.
- Vertex AI Search result on benzoxazole derivatives as Myeloid Differentiation Protein 2 inhibitors.
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Vertex AI Search result providing an abstract of the key reference by Thakral et al. on ResearchGate. [Link]
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Vertex AI Search result on the antifungal activities of benzoxazole derivatives. [Link]
- Vertex AI Search result on oxazolone carboxamides as acid ceramidase inhibitors.
- Benchchem entry for a related fluorophenyl oxazole compound, highlighting its potential activities.
- Vertex AI Search result describing the design of benzoxazole deriv
- Vertex AI Search result on the synthesis of related scaffolds for antimicrobial and anticancer agents.
- NextSDS entry for a rel
- Vertex AI Search result on the biological activity of other benzoxazole deriv
- Vertex AI Search result providing a general review of benzoxazole synthesis and biological activities.
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